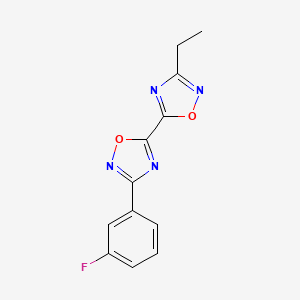

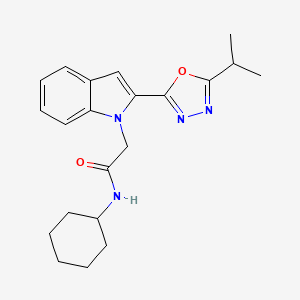

![molecular formula C12H16ClN5O2S B2659928 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid CAS No. 1006320-09-7](/img/structure/B2659928.png)

2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including a pyrazole ring, a triazole ring, and a carboxylic acid group . Pyrazole and triazole are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrazole and triazole rings likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as decarboxylation or esterification .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic .Scientific Research Applications

Antimicrobial Activity

The compound shows potential in the field of antimicrobial activity. A study by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, finding significant antimicrobial activity against various bacteria and fungi, highlighting the relevance of such compounds in antibacterial and antifungal applications (Hassan, 2013).

Synthesis and Structural Analysis

Research by Gray et al. (1976) focused on the synthesis of compounds including azolylhydrazones, exploring the influence of different solvents on their cyclization. This work contributes to the understanding of the chemical properties and synthesis pathways of such compounds (Gray et al., 1976).

Renewable Sources and Heterocyclization

Flores et al. (2014) reported on the efficient heterocyclization of certain derivatives into isoxazole and pyrazole derivatives. This study is significant for demonstrating the use of renewable sources (levulinic acid) in synthesizing structurally diverse compounds, including those related to 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid (Flores et al., 2014).

Novel Derivatives Synthesis

Kumar and Mashelkar (2007) synthesized novel triazole derivatives containing a 2H-pyrano[2, 3-b]pyridine moiety. This research is crucial for understanding the synthesis of new chemical structures, expanding the scope of applications for such compounds (Kumar & Mashelkar, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[[5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN5O2S/c1-4-18-10(6-17-5-9(13)7(2)16-17)14-15-12(18)21-8(3)11(19)20/h5,8H,4,6H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKRBGHAOWYGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)O)CN2C=C(C(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)

![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)

![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide](/img/structure/B2659852.png)

![Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2659853.png)

![2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2659860.png)

![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)